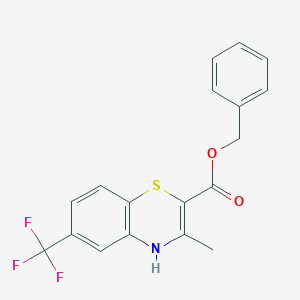![molecular formula C21H21N5OS2 B389596 10-{[(1-cyclohexyl-1H-tetraazol-5-yl)sulfanyl]acetyl}-10H-phenothiazine](/img/structure/B389596.png)
10-{[(1-cyclohexyl-1H-tetraazol-5-yl)sulfanyl]acetyl}-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-{[(1-cyclohexyl-1H-tetraazol-5-yl)sulfanyl]acetyl}-10H-phenothiazine is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a phenothiazine moiety, and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-{[(1-cyclohexyl-1H-tetraazol-5-yl)sulfanyl]acetyl}-10H-phenothiazine typically involves multiple steps, starting with the preparation of the tetrazole ring and the phenothiazine moiety. The tetrazole ring can be synthesized through the cyclization of appropriate nitriles with sodium azide under acidic conditions. The phenothiazine moiety is often prepared via the condensation of diphenylamine with sulfur.
The final step involves the coupling of the tetrazole and phenothiazine intermediates through a sulfanyl linkage. This can be achieved using thiolating agents such as thiourea or Lawesson’s reagent under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
10-{[(1-cyclohexyl-1H-tetraazol-5-yl)sulfanyl]acetyl}-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the tetrazole ring or the phenothiazine moiety using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenothiazine moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced tetrazole or phenothiazine derivatives
Substitution: Nitrated or halogenated phenothiazine derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photoconductors.
Mecanismo De Acción
The mechanism of action of 10-{[(1-cyclohexyl-1H-tetraazol-5-yl)sulfanyl]acetyl}-10H-phenothiazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The tetrazole ring may interact with enzymes or receptors, while the phenothiazine moiety could intercalate with DNA or disrupt cellular membranes. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid
- Phenothiazine derivatives
- Tetrazole-containing compounds
Uniqueness
10-{[(1-cyclohexyl-1H-tetraazol-5-yl)sulfanyl]acetyl}-10H-phenothiazine is unique due to its combination of a tetrazole ring, a phenothiazine moiety, and a sulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C21H21N5OS2 |
|---|---|
Peso molecular |
423.6g/mol |
Nombre IUPAC |
2-(1-cyclohexyltetrazol-5-yl)sulfanyl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H21N5OS2/c27-20(14-28-21-22-23-24-26(21)15-8-2-1-3-9-15)25-16-10-4-6-12-18(16)29-19-13-7-5-11-17(19)25/h4-7,10-13,15H,1-3,8-9,14H2 |
Clave InChI |
YNQWKKRODBZDDL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=NN=N2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
SMILES canónico |
C1CCC(CC1)N2C(=NN=N2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389515.png)
![ETHYL 2-(ADAMANTANE-1-AMIDO)-5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B389516.png)
![1-benzyl-3-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B389518.png)
![11-(3-chlorophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389519.png)
![(2Z)-2-[(4-CYCLOHEXYLPHENYL)IMINO]-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE](/img/structure/B389520.png)
![11-(2,5-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389521.png)

![11-(4-ethoxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389524.png)
![N-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxamide](/img/structure/B389525.png)
![2-methoxy-4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl acetate](/img/structure/B389528.png)
![N-(4-chlorophenyl)-5,6-dihydrobenzo[c]acridine-7-carboxamide](/img/structure/B389529.png)
![6-AMINO-4-(3,4-DIMETHOXYPHENYL)-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B389530.png)
![N-(4-fluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B389531.png)
![4-{[(3-{[2-(4-Morpholinyl)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-YL)sulfanyl]acetyl}morpholine](/img/structure/B389536.png)
